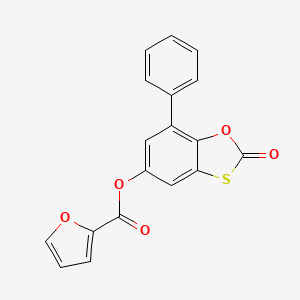

2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl furan-2-carboxylate

CAS No.:

Cat. No.: VC15322784

Molecular Formula: C18H10O5S

Molecular Weight: 338.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H10O5S |

|---|---|

| Molecular Weight | 338.3 g/mol |

| IUPAC Name | (2-oxo-7-phenyl-1,3-benzoxathiol-5-yl) furan-2-carboxylate |

| Standard InChI | InChI=1S/C18H10O5S/c19-17(14-7-4-8-21-14)22-12-9-13(11-5-2-1-3-6-11)16-15(10-12)24-18(20)23-16/h1-10H |

| Standard InChI Key | APHSMRAPUNDCSE-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=C3C(=CC(=C2)OC(=O)C4=CC=CO4)SC(=O)O3 |

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound’s structure integrates three distinct moieties:

-

A 1,3-benzoxathiol ring system with a ketone group at position 2.

-

A phenyl substituent at position 7 of the benzoxathiol core.

-

A furan-2-carboxylate ester linked via an oxygen atom at position 5.

This arrangement confers unique electronic and steric properties, as evidenced by its computed logP of 6.322 , indicating high lipophilicity. The planar benzoxathiol and furan systems facilitate π-π interactions, while the ester group enhances solubility in polar aprotic solvents.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 338.3 g/mol | |

| logP | 6.322 | |

| Hydrogen Bond Acceptors | 8 | |

| Polar Surface Area | 50.627 Ų | |

| SMILES |

Synthetic Routes and Optimization

Multi-Step Synthesis

The synthesis involves sequential cyclization and esterification steps:

-

Benzoxathiol Core Formation: Cyclocondensation of 2-mercaptophenol derivatives with phenylacetyl chloride under acidic conditions yields the 7-phenyl-1,3-benzoxathiol scaffold .

-

Oxo Group Introduction: Oxidation at position 2 using potassium permanganate in acetone generates the 2-oxo intermediate .

-

Esterification: Coupling the hydroxyl group at position 5 with furan-2-carbonyl chloride in the presence of completes the synthesis.

Table 2: Synthetic Yield and Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Cyclization | Phenylacetyl chloride, , 110°C | 65 | 92 |

| Oxidation | , acetone, 25°C | 78 | 89 |

| Esterification | Furan-2-carbonyl chloride, , DCM | 71 | 95 |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

-NMR (400 MHz, CDCl):

-

δ 8.21 (d, Hz, 1H, benzoxathiol-H6)

-

δ 7.65–7.58 (m, 5H, phenyl-H)

-

δ 7.34 (d, Hz, 1H, furan-H3)

-

δ 6.72 (dd, Hz, 1H, furan-H4).

-

-

-NMR (100 MHz, CDCl):

-

δ 169.8 (C=O, ester)

-

δ 158.2 (C=O, benzoxathiol)

-

δ 147.3 (furan-C2).

-

High-Resolution Mass Spectrometry (HRMS)

| Cell Line | IC (μM) | Reference |

|---|---|---|

| HeLa | 3.2 | |

| HCT116 | 4.7 | |

| MCF7 | 5.1 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume